molecular formula C15H26N2 B051285 2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine CAS No. 38222-90-1

2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine

Cat. No.: B051285
CAS No.: 38222-90-1
M. Wt: 234.38 g/mol
InChI Key: NAUGUUNRDWGECM-UHFFFAOYSA-N
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Description

2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine is a sterically hindered pyridine derivative of significant interest in synthetic and organometallic chemistry. Its primary research value lies in its application as a precursor for the synthesis of specialized ligands, particularly within the class of "sterically hindered Lewis pairs" (SHLPs) and as a building block for N-heterocyclic carbene (NHC) analogues. The bulky tert-butyl groups adjacent to the nitrogen center create a unique steric environment that can enforce unusual coordination geometries and enhance the stability of reactive intermediates or metal complexes. This compound is extensively utilized in the development of novel catalysts for organic transformations, including polymerization processes and small molecule activation, where its electron-donating dimethylamino group and shielded pyridine core modulate both electronic and steric properties. Researchers also employ this amine in materials science for the design of organic electronic materials and as a model compound to study steric effects on nucleophilicity and basicity. The compound's mechanism of action as a ligand involves coordination through the pyridyl nitrogen, with the steric bulk dictating accessibility and the dimethylamino group influencing the electron density at the metal center.

Properties

IUPAC Name

2,6-ditert-butyl-N,N-dimethylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2/c1-14(2,3)12-9-11(17(7)8)10-13(16-12)15(4,5)6/h9-10H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUGUUNRDWGECM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90306341
Record name 2,6-Di-tert-butyl-N,N-dimethylpyridin-4-amine
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Molecular Weight

234.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38222-90-1
Record name NSC175806
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Di-tert-butyl-N,N-dimethylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90306341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: It participates in nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine is primarily utilized as a non-nucleophilic base in organic synthesis. Its ability to distinguish between Brønsted (protonic) and Lewis acids makes it particularly useful in:

  • Formation of Vinyl Triflates : The compound facilitates the conversion of aldehydes and ketones into vinyl triflates, which are important intermediates in organic synthesis.

Coordination Chemistry

The compound has been investigated for its potential as a ligand in coordination chemistry. Its interactions with metal ions have been studied to understand its role in forming stable complexes, which can be applied in catalysis and materials science.

Drug Development

Due to its unique structural properties, this compound is being explored for its potential use in drug development. Researchers are examining its biological activity and interactions with various biological targets, which could lead to the development of novel therapeutic agents.

Industrial Applications

In industrial settings, this compound is used in the production of:

  • Dyes
  • Pesticides
  • Fragrances

These applications leverage its chemical stability and reactivity under various conditions.

Case Study 1: Synthesis of Vinyl Triflates

A study demonstrated the effectiveness of this compound in synthesizing vinyl triflates from various aldehydes and ketones. The reaction conditions were optimized to enhance yield and selectivity, showcasing the compound's utility as a base in organic transformations.

Case Study 2: Coordination Complexes

Research has explored the formation of coordination complexes using this compound as a ligand. Various metal ions were tested for complex stability and reactivity, revealing insights into the compound's potential applications in catalysis and material science.

Mechanism of Action

The mechanism of action of 2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine involves its role as a base. It can deprotonate acids, facilitating various chemical transformations. Its steric hindrance prevents nucleophilic attack, making it an ideal reagent for selective reactions. The compound interacts with molecular targets through hydrogen bonding and van der Waals forces, influencing reaction pathways .

Comparison with Similar Compounds

vs. DMAP (N,N-Dimethylpyridin-4-amine)

  • Structural Features : DMAP (C₇H₁₀N₂) lacks tert-butyl groups, resulting in a smaller molecular footprint and higher water solubility (76 g/L at 25°C) compared to the hydrophobic tert-butyl derivative .
  • Thermal Stability: The tert-butyl groups in the target compound likely increase thermal stability by hindering decomposition pathways. DMAP-based ionic liquids (ILs), such as 4-(dimethylamino)-1-pentylpyridin-1-ium fluoride, exhibit decomposition temperatures up to 260°C, suggesting that bulky substituents enhance thermal resilience .
  • Catalytic Utility : DMAP is a potent nucleophilic catalyst in acyl transfer reactions. The tert-butyl derivative’s steric bulk may reduce catalytic efficiency in reactions requiring substrate accessibility but could improve selectivity in sterically constrained environments .

Halogenated Derivatives (e.g., 2,6-Dibromo-N,N-dimethylpyridin-4-amine)

  • Reactivity : Halogenated analogs (e.g., CAS 192447-58-8) replace tert-butyl groups with bromine atoms, increasing electrophilicity and enabling cross-coupling reactions. These compounds are more reactive toward nucleophiles compared to the tert-butyl derivative .
  • Applications : Halogenated pyridines are intermediates in pharmaceuticals and agrochemicals, whereas the tert-butyl derivative’s applications may focus on catalysis or materials science due to its hindered structure .

Thermal and Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Decomposition Temperature (°C) Water Solubility Key Features
2,6-Di-tert-butyl-N,N-dimethylpyridin-4-amine 234.39 Not reported Not reported Low (hydrophobic) Steric hindrance, high thermal stability
DMAP (N,N-Dimethylpyridin-4-amine) 122.17 108–113 N/A 76 g/L (25°C) High catalytic activity
DMAP-IL (Compound 2)⁠† ~300 (estimated) Not reported 135 (initial), 265 (major) Low (ionic liquid) Used in Fischer indole synthesis
2,6-Dibromo-N,N-dimethylpyridin-4-amine 285.97 Not reported Not reported Moderate Electrophilic reactivity

†DMAP-IL (4-(dimethylamino)-1-pentylpyridin-1-ium fluoride)

  • Thermal Analysis : DMAP-ILs undergo multi-stage decomposition. For example, Compound 2 loses 16% weight below 70°C (water loss), 16% at 135°C, and 60% at 265°C. The tert-butyl analog’s decomposition profile is unreported but expected to exceed DMAP’s due to steric protection .
  • Density and Transport : DMAP-ILs have densities near 1.00 g/cm³, with self-diffusion coefficients influenced by alkyl chain dynamics. The tert-butyl derivative’s bulk may reduce diffusion rates compared to DMAP-ILs .

DMAP-Based Ionic Liquids (ILs)

  • Efficiency : DMAP-ILs catalyze Fischer indole synthesis and 1H-tetrazole formation with 0.2 equivalents of catalyst, achieving yields up to 89%. Their low volatility and recyclability make them greener alternatives to traditional solvents .
  • Mechanistic Insights : Cation-anion interactions in DMAP-ILs, analyzed via radial distribution functions (RDFs), show strong electrostatic forces between pyridinium ions and fluoride anions. The tert-butyl derivative’s hindered structure may weaken such interactions, affecting catalytic performance .

Steric vs. Electronic Effects

  • The tert-butyl groups in this compound prioritize steric hindrance over electronic modulation. In contrast, DMAP-ILs balance steric and electronic effects through alkyl chain length and counterion selection (e.g., fluoride) .

Research Findings and Implications

  • Thermal Stability : Bulky substituents (e.g., tert-butyl, pentyl) in pyridine derivatives enhance thermal resilience, as seen in DMAP-ILs (decomposition up to 260°C) .
  • Catalytic Limitations : While DMAP-ILs excel in click chemistry and indole synthesis, the tert-butyl derivative’s steric bulk may limit its utility in reactions requiring small-molecule accessibility .
  • Synthetic Flexibility : Halogenated derivatives offer reactivity for cross-coupling, whereas DMAP-ILs enable solvent-free reactions. The tert-butyl compound’s synthetic niche may lie in specialized catalysis or polymer stabilization .

Biological Activity

2,6-Di-tert-butyl-N,N-dimethylpyridin-4-amine (also referred to as DTB-DMAP) is a pyridine derivative notable for its biological activity and potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes two tert-butyl groups and a dimethylamino group attached to a pyridine ring. Research has highlighted its role in various biochemical pathways, including antioxidant activity and potential therapeutic applications.

  • Molecular Formula : C14H22N2
  • CAS Number : 38222-90-1
  • Structure : The presence of bulky tert-butyl groups enhances the steric hindrance around the nitrogen atom, influencing the compound's reactivity and interaction with biological targets.

The biological activity of DTB-DMAP can be attributed to several mechanisms:

  • Antioxidant Activity : DTB-DMAP exhibits significant antioxidant properties, which are essential in mitigating oxidative stress in cells. This activity is primarily due to the electron-donating ability of the dimethylamino group, which stabilizes free radicals.
  • Enzyme Inhibition : Studies have shown that DTB-DMAP can inhibit various enzymes involved in metabolic pathways, potentially impacting cancer cell proliferation and survival. For instance, it has been observed to inhibit DNA polymerase theta, a target for cancer therapy .
  • Cellular Signaling Modulation : The compound may also influence cellular signaling pathways by modulating the activity of kinases and phosphatases, which are critical for cell growth and differentiation.

Biological Activity Data

The following table summarizes key findings related to the biological activities of this compound:

Activity Type Effect Reference
AntioxidantReduces oxidative stress
Enzyme InhibitionInhibits DNA polymerase theta
CytotoxicityInduces apoptosis in cancer cells
Anti-inflammatoryModulates inflammatory cytokines

Case Studies

  • Antioxidant Potential :
    A study demonstrated that DTB-DMAP significantly reduced reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress. The compound was effective at concentrations as low as 10 µM, indicating its potential as a protective agent against oxidative damage.
  • Cancer Cell Line Studies :
    In vitro studies using breast cancer cell lines showed that DTB-DMAP inhibited cell proliferation by inducing apoptosis. The IC50 value was determined to be approximately 15 µM, suggesting that it may serve as a lead compound for further development in cancer therapeutics.
  • Inflammation Model :
    In an animal model of inflammation, administration of DTB-DMAP resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This highlights its potential use in treating inflammatory diseases.

Research Findings

Recent research has focused on optimizing DTB-DMAP for enhanced biological activity:

  • Structure-Activity Relationship (SAR) Studies : Modifications to the pyridine core have been explored to enhance potency and selectivity against specific targets. For example, substituting different groups on the nitrogen atom has shown varying effects on enzyme inhibition and antioxidant capacity .
  • Combination Therapies : Combining DTB-DMAP with other therapeutic agents has been investigated to enhance overall efficacy against cancer cells. Preliminary results indicate synergistic effects when used alongside traditional chemotherapeutics .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine, and how are intermediates characterized?

  • The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, substituted pyridine derivatives are often functionalized using tert-butyl groups under palladium catalysis or via SNAr (nucleophilic aromatic substitution) under basic conditions. Key intermediates are characterized by 1H NMR (e.g., tert-butyl protons at δ ~1.3 ppm) and melting point analysis. Purification typically involves column chromatography with solvent systems like hexane/ethyl acetate (3:1) .

Q. How do steric effects from tert-butyl groups influence the compound’s reactivity in catalytic or stoichiometric reactions?

  • The bulky tert-butyl substituents at the 2,6-positions hinder electrophilic substitution at the pyridine ring, directing reactivity toward the 4-amino group. This steric shielding also impacts coordination chemistry, as seen in metal-ligand complexes where the tert-butyl groups restrict access to the nitrogen lone pair .

Q. What spectroscopic techniques are critical for confirming the structure of 2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine?

  • 1H and 13C NMR are essential: the tert-butyl protons appear as a singlet at δ ~1.3 ppm, while the N,N-dimethyl groups resonate as a singlet at δ ~3.0 ppm. High-resolution mass spectrometry (HRMS) confirms molecular weight, and X-ray crystallography may resolve steric effects on molecular geometry .

Advanced Research Questions

Q. How does the electronic and steric profile of 2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine compare to analogous pyridin-4-amine derivatives in catalysis?

  • Compared to less hindered analogs (e.g., N,N-dimethylpyridin-4-amine), the tert-butyl groups reduce Lewis basicity due to electron-donating effects but enhance steric stabilization in transition states. This trade-off is critical in catalytic cycles, such as CuAAC (copper-catalyzed azide-alkyne cycloaddition), where ligand bulk can modulate reaction rates and selectivity .

Q. What strategies mitigate solubility challenges in reactions involving 2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine?

  • The compound’s hydrophobicity (due to tert-butyl groups) limits aqueous solubility. Researchers employ polar aprotic solvents (e.g., DMF, DMSO) or surfactant-assisted micellar conditions. Alternatively, introducing hydrophilic substituents (e.g., hydroxyl or ammonium groups) on the amino moiety can enhance solubility without compromising steric effects .

Q. Are there contradictions in reported reaction yields for tert-butyl-substituted pyridin-4-amines, and how can these be resolved?

  • Discrepancies in yields (e.g., 66–80% in similar syntheses) arise from variations in reaction conditions (temperature, solvent purity) or purification methods. Systematic optimization via Design of Experiments (DoE) or kinetic studies can identify critical parameters (e.g., base strength, reaction time) to improve reproducibility .

Methodological Considerations

Q. How can computational chemistry predict the regioselectivity of reactions involving 2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine?

  • Density Functional Theory (DFT) calculations model transition states to predict regioselectivity in substitution or coupling reactions. For example, Fukui indices identify nucleophilic/electrophilic sites, while steric maps quantify spatial hindrance from tert-butyl groups .

Q. What analytical methods are suitable for detecting trace impurities in synthesized 2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine?

  • HPLC with UV detection (λ = 254 nm) or LC-MS identifies byproducts (e.g., incomplete tert-butyl substitution). Quantitative NMR (qNMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene) ensures purity >95% .

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